(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid
描述
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属性
IUPAC Name |
2-(3-chloro-6-oxopyridazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-2-5(10)9(8-4)3-6(11)12/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHHVYWIVRTAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408524 | |
| Record name | (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89581-61-3 | |
| Record name | (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Biological Activity of the (3-Chloro-6-oxopyridazin-1(6H)-yl)acetic acid Scaffold
Introduction: The Pyridazinone Core as a Privileged Scaffold
In the landscape of medicinal chemistry and agrochemical development, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a prime example of such a versatile core.[1][2] Derivatives of pyridazinone have been extensively investigated, revealing a remarkable spectrum of pharmacological and biological activities.[1][3] These activities range from cardiovascular and anti-inflammatory effects in human medicine to potent herbicidal and insecticidal properties in agriculture.[4][5]
This guide focuses on a specific, functionalized derivative: (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid . While this exact molecule may not be a widely commercialized agent itself, its structure represents a critical building block and a pharmacophore whose biological potential can be inferred and explored based on a wealth of data from its analogs. The presence of the chloro substituent at the 3-position and the N-acetic acid side chain provides key chemical handles for both biological interaction and further synthetic modification. This document will synthesize field-proven insights, detail robust experimental protocols, and propose logical research directions for professionals engaged in drug discovery and development.
Section 1: The Pyridazinone Pharmacophore: A Foundation of Diverse Bioactivity
The pyridazinone ring is a versatile scaffold that has given rise to numerous biologically active compounds.[1] Its derivatives are known to possess a broad spectrum of activities, making them attractive targets for research and development in both pharmaceuticals and agrochemicals.[1][5]
Key Reported Activities of the Pyridazinone Class:
-
Cardiovascular Effects: Certain pyridazinone derivatives, such as Levosimendan, act as cardiotonic agents.[4] These compounds often function as calcium sensitizers or phosphodiesterase (PDE-III) inhibitors, demonstrating the scaffold's ability to modulate critical physiological pathways.[4]
-
Anti-inflammatory and Analgesic Properties: Numerous studies have reported the anti-inflammatory and analgesic potential of pyridazinone derivatives, with some compounds showing potency comparable to standard drugs like aspirin and indomethacin without the associated gastric side effects.[4]
-
Antimicrobial and Antifungal Activity: The heterocyclic nature of the pyridazinone core makes it a candidate for antimicrobial drug design. Various derivatives have been synthesized and shown to possess activity against a range of bacteria and fungi.[6][7]
-
Anticancer Potential: The pyridazinone nucleus is found in compounds investigated for their anticancer properties.[1][3] These molecules can interfere with cell cycle regulation and other processes critical for tumor growth.
-
Central Nervous System (CNS) Activity: Derivatives of the related 6-chloropyridazine core have been shown to bind to neuronal nicotinic acetylcholine receptors (nAChRs), indicating potential applications in neurological disorders.[8]
-
Agrochemical Applications: In agriculture, pyridazinone derivatives are utilized as potent herbicides, fungicides, insecticides, and plant growth regulators.[2][5] Their high activity at low concentrations makes them effective and environmentally relevant.[1][2]
Section 2: Synthesis and Chemical Properties
The synthesis of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid can be approached through a logical, multi-step pathway common in heterocyclic chemistry. The causality behind this proposed synthesis lies in the sequential construction and functionalization of the pyridazinone core.
Proposed Synthetic Workflow
The most direct route involves the N-alkylation of a pre-formed 3-chloro-6(1H)-pyridazinone precursor. This strategy is efficient as it introduces the crucial acetic acid side chain in the final step.
Caption: Proposed multi-step synthesis of the target compound.
Section 3: Biological Activity of Structurally Related Analogs
Direct, extensive biological data for (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid is not prevalent in public literature. However, by examining its close structural relatives, we can build a strong, evidence-based hypothesis for its potential activities.
Role as an Intermediate for PRMT5 Inhibitors
One of the most compelling pieces of evidence comes from research into inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). A structurally similar compound, 2-(5-chloro-4-fluoro-6-oxopyridazin-1(6H)-yl)acetic acid , was synthesized as a key intermediate for a first-in-class inhibitor that targets the PRMT5-substrate adaptor interaction.[9][10]
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Mechanism Insight: PRMT5 is an enzyme that plays a critical role in gene regulation, RNA splicing, and cell signaling. Its overactivity is implicated in various cancers, making it a high-value oncology target. The fact that a pyridazinone acetic acid derivative serves as the core for a PRMT5 inhibitor strongly suggests that our target compound could be explored for similar activity. The acetic acid moiety likely provides a crucial vector for linking to other pharmacophoric elements necessary for potent inhibition.
Caption: Simplified PRMT5 inhibition pathway.
Activity at Nicotinic Acetylcholine Receptors (nAChRs)
Research on diazabicyclic derivatives substituted with a 6-chloro-3-pyridazinyl group has demonstrated high affinity for neuronal nAChRs.[8] These compounds all had Kᵢ values in the nanomolar range.[8]
-
Structure-Activity Relationship (SAR) Insight: This suggests that the 3-chloro-substituted pyridazine portion of our target molecule is a viable pharmacophore for CNS targets. While the N-acetic acid side chain differs significantly from the diazabicyclic moieties in the cited study, it opens a research avenue for developing novel CNS agents, where the carboxylic acid could be used to modulate solubility or interact with different residues in the receptor binding pocket.
Section 4: Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid, a tiered screening approach is recommended. The following protocols are designed to be self-validating systems, including necessary controls to ensure data integrity.
Experimental Workflow Overview
Caption: Tiered experimental workflow for biological screening.
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Objective: To determine the cytotoxic or anti-proliferative effect of the compound on a panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).
-
Causality: This is a primary, cost-effective screen. The reduction of yellow MTT to purple formazan is directly proportional to the number of viable, metabolically active cells, providing a robust measure of the compound's effect on cell proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2X stock solution of the test compound in serum-free medium. Perform a serial dilution to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Add 100 µL of the 2X compound solution to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The incubation allows viable cells to metabolize the MTT.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Causality: This broth microdilution method is the gold standard for antimicrobial susceptibility testing. It provides a quantitative measure of the compound's potency against specific bacterial or fungal strains (e.g., S. aureus, E. coli).
Methodology:
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of a 2X starting concentration of the test compound to the first column and perform a 2-fold serial dilution across the plate.
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Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
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Controls: Include a positive control (bacteria + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Section 5: Data Summary and Future Directions
The available evidence strongly suggests that the (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid scaffold is a promising starting point for drug discovery programs. Its potential activities are summarized below.
| Potential Biological Activity | Evidence from Analogs | Key Molecular Target(s) |
| Anticancer | Core scaffold for a PRMT5 inhibitor.[9][10] | PRMT5, Kinases |
| CNS Activity | 6-chloropyridazine core binds to nAChRs.[8] | Nicotinic Receptors |
| Antimicrobial | General activity of the pyridazinone class.[1][7] | Bacterial/Fungal Enzymes |
| Agrochemical | Widespread use of pyridazinones as pesticides.[2][5] | Photosystem II, Acetyl-CoA carboxylase |
Future Directions:
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Broad Screening: Execute the experimental protocols outlined in Section 4 to confirm the hypothesized activities and potentially uncover novel ones.
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Target Deconvolution: If anti-proliferative activity is confirmed, perform target identification studies (e.g., kinome profiling, chemical proteomics) to elucidate the mechanism of action.
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Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the chloro-substituent and derivatizing the carboxylic acid moiety (e.g., creating amides, esters) to optimize potency and selectivity.
-
In Vivo Validation: Advance promising lead compounds into relevant animal models to assess efficacy, pharmacokinetics, and safety.
By leveraging the known potential of the pyridazinone core and systematically evaluating this specific derivative, researchers can unlock new therapeutic and agrochemical innovations.
References
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Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available from: [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH. Available from: [Link]
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The Pyridazinone Scaffold: A Privileged Core in Modern Anticancer Drug Discovery
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The pyridazinone core, a nitrogen-rich six-membered heterocycle, has distinguished itself as one such "privileged scaffold."[1][2][3] Its inherent physicochemical properties, including hydrogen bonding capacity and metabolic stability, make it a versatile template for designing targeted anticancer therapies.[4][5] This guide provides a comprehensive analysis of the pyridazinone scaffold's role in oncology, detailing its mechanisms of action, the critical structure-activity relationships that govern its efficacy, and the validated experimental workflows used to identify and optimize novel drug candidates. We will explore how this versatile core has been successfully incorporated into inhibitors of key oncogenic pathways, leading to a new generation of promising anticancer agents.[6]
The Pyridazinone Core: Physicochemical Rationale for a Privileged Scaffold
The pyridazin-3(2H)-one moiety is an aza-analogue of pyridine, characterized by two adjacent nitrogen atoms within its aromatic ring.[5] This arrangement confers a unique set of electronic and structural properties that are highly advantageous for drug design:
-
Hydrogen Bonding: The nitrogen atoms act as hydrogen bond acceptors, while the N-H group and the carbonyl function as hydrogen bond donors. This facilitates strong, specific interactions with amino acid residues within the active sites of target proteins.[5]
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Dipole Moment: The heteroatoms create a significant dipole moment, which can enhance binding affinity and influence the molecule's overall solubility and pharmacokinetic profile.
-
π-System: The π-deficient aromatic ring can engage in π-π stacking and other non-covalent interactions, further stabilizing the ligand-protein complex.[5]
-
Synthetic Tractability: The pyridazinone core is readily synthesized and modified, allowing for extensive exploration of the chemical space around the scaffold to optimize potency, selectivity, and drug-like properties. A common and efficient synthetic route involves the condensation of appropriate γ-ketoacids with hydrazine hydrate.[3]
These features collectively make the pyridazinone scaffold a powerful starting point for developing inhibitors against a wide array of biological targets implicated in cancer progression.
Multifaceted Mechanisms of Anticancer Activity
Pyridazinone derivatives achieve their anticancer effects by modulating a diverse range of cellular targets. Their versatility allows them to function as inhibitors of crucial enzymes and proteins that drive tumor growth, proliferation, and survival.
Inhibition of Oncogenic Kinases
Kinase signaling pathways are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The pyridazinone scaffold has proven exceptionally effective as a core for various kinase inhibitors.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis.[4] Pyridazinone-based diarylurea derivatives have been developed as potent VEGFR-2 inhibitors.[5][7] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling, thereby preventing tumor-induced angiogenesis.[4] Molecular docking studies have provided detailed insights into the binding modes of these compounds within the VEGFR-2 active site.[5][7]
-
c-Met Tyrosine Kinase Inhibition: The c-Met receptor tyrosine kinase, when overactivated, promotes tumorigenesis, metastasis, and therapeutic resistance.[8] Novel 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone compounds have been identified as highly potent and selective ATP-competitive inhibitors of c-Met.[8] Structure-activity relationship (SAR) studies have been crucial in optimizing these molecules, leading to candidates with favorable pharmacokinetic properties and significant in vivo antitumor activity in c-Met-driven xenograft models.[8]
-
Other Key Kinase Targets: The pyridazinone scaffold has been successfully employed to target a range of other kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent covalent inhibitors of FGFRs, which are involved in cell proliferation and differentiation.[9]
-
Bruton's Tyrosine Kinase (BTK): As a non-receptor tyrosine kinase, BTK is a target in certain hematological malignancies. Pyridazinone analogs have been optimized for improved metabolic stability and potency against BTK.[9][10]
-
FER Tyrosine Kinase: This non-receptor tyrosine kinase plays a role in cell migration and metastasis. Pyrido-pyridazinone derivatives have been discovered as potent FER inhibitors with demonstrated antitumor activity.[1][11][12]
-
PI3K: The PI3K pathway is frequently overexpressed in human tumors. Pyridazino[4,5-b]indol-4-one derivatives have shown promise as potential lead inhibitors of this critical survival pathway.[3]
-
The diagram below illustrates the VEGFR-2 signaling cascade and the point of intervention for pyridazinone-based inhibitors.
Caption: A streamlined workflow for the discovery and validation of anticancer agents.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: To quantitatively measure the ability of a pyridazinone derivative to reduce the viability of cancer cells. This assay relies on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyridazinone compounds in culture medium. Add the compounds to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Self-Validation: The inclusion of a positive control (a known cytotoxic drug) confirms that the assay system is responsive and capable of detecting antiproliferative effects. The vehicle control establishes the baseline for 100% viability. A clear dose-response curve for the test compound provides confidence in the measured IC₅₀ value.
Protocol: Cell Cycle Analysis by Flow Cytometry
Causality: To determine if the observed cytotoxicity is mediated by an arrest at a specific phase of the cell cycle. This is achieved by staining the DNA of treated cells with a fluorescent dye (e.g., Propidium Iodide, PI) and measuring the fluorescence intensity of individual cells, which correlates with DNA content.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyridazinone compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their morphology.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control.
Self-Validation: The distinct peaks in the control sample histogram (a large G1 peak and a smaller G2/M peak) validate the staining and acquisition process. A significant accumulation of cells in a specific phase in the treated samples, compared to the control, provides a reliable measure of cell cycle arrest.
Conclusion and Future Perspectives
The pyridazinone scaffold is unequivocally a privileged structure in the development of anticancer agents. [6][13]Its chemical versatility allows for the fine-tuning of interactions with a multitude of oncogenic targets, from protein kinases to DNA repair enzymes. [1][9]The extensive body of research highlights that pyridazinone derivatives can induce cancer cell death through diverse and potent mechanisms, including the inhibition of angiogenesis, blockade of key signaling pathways, and induction of apoptosis and cell cycle arrest. [5] Future research will likely focus on developing next-generation pyridazinone derivatives with enhanced selectivity to minimize off-target effects and the development of dual-target or multi-target agents to overcome drug resistance. [5][7]As our understanding of cancer biology deepens, the rational design of novel pyridazinone-based molecules, guided by rigorous SAR and validated through robust experimental workflows, will continue to be a highly promising strategy in the global fight against cancer.
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Gomaa, A. M., et al. (2018). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Bentham Science. Available at: [Link]
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- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid (CAS: 89581-61-3)
This guide provides a comprehensive technical overview of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid, a key heterocyclic intermediate with significant applications in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, chemical reactivity, and its prominent role as a covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Introduction: The Emergence of a Key Pharmacophore
(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid has garnered substantial interest within the scientific community, primarily for its utility as a reactive scaffold in the design of targeted covalent inhibitors.[1] The pyridazinone core is a versatile heterocyclic motif known to be present in a range of biologically active molecules.[2][3] The incorporation of a chloro substituent and an acetic acid side chain provides two key functionalities: the chloro group acts as an electrophilic center for covalent bond formation with nucleophilic residues in target proteins, while the carboxylic acid offers a handle for further chemical modification and can influence the compound's pharmacokinetic properties.[1] Its most notable application to date is as a crucial building block for the development of first-in-class inhibitors of PRMT5, a key enzyme implicated in various cancers.[1][4]
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 89581-61-3 | |
| Molecular Formula | C₆H₅ClN₂O₃ | |
| Molecular Weight | 188.57 g/mol | |
| Appearance | Solid | |
| InChI Key | NJHHVYWIVRTAAP-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=O)N(N=C1Cl)CC(=O)O |
Structural Elucidation:
The structural features of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid can be confirmed using standard analytical techniques. While specific spectra for this exact compound are not publicly available, data from closely related structures can provide an expected spectral profile.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazinone ring protons and the methylene protons of the acetic acid side chain. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carbonyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carbons of the pyridazinone ring, and the methylene and carboxylic acid carbons of the side chain.[5][6]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis and Purification
The synthesis of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid typically involves a multi-step process starting from readily available precursors. The following is a generalized protocol based on the synthesis of analogous compounds.[1][7]
dot
Caption: Generalized synthetic workflow for (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid.
Experimental Protocol:
Step 1: Synthesis of Pyridazine-3,6-dione
-
To a solution of maleic anhydride in a suitable solvent (e.g., acetic acid), add hydrazine hydrate dropwise at a controlled temperature.[8]
-
Heat the reaction mixture under reflux for several hours.
-
Cool the mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum to yield pyridazine-3,6-dione.
Step 2: Synthesis of 3,6-Dichloropyridazin-2H-one
-
Treat pyridazine-3,6-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF).
-
Heat the reaction mixture under reflux.
-
After completion of the reaction, carefully quench the excess chlorinating agent with ice water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,6-dichloropyridazin-2H-one.
Step 3: Synthesis of Ethyl (3-chloro-6-oxopyridazin-1(6H)-yl)acetate
-
To a solution of 3,6-dichloropyridazin-2H-one in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).
-
Add ethyl bromoacetate dropwise to the suspension.
-
Stir the reaction mixture at an elevated temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ethyl ester intermediate.
Step 4: Synthesis of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid
-
Suspend the ethyl (3-chloro-6-oxopyridazin-1(6H)-yl)acetate in an aqueous acidic solution (e.g., hydrochloric acid).[1]
-
Heat the mixture to induce hydrolysis of the ester.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid.[1]
Chemical Reactivity and Mechanism of Action
The chemical reactivity of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom and the nucleophilic/anionic character of the carboxylic acid group.
Covalent Modification of PRMT5:
The most significant application of this compound is as a precursor to covalent inhibitors of PRMT5.[1] The chloro-substituted pyridazinone acts as a Michael acceptor. In the context of PRMT5 inhibition, the chloro group serves as a leaving group upon nucleophilic attack by a cysteine residue (Cys278) in the protein's active site.[1][9]
dot
Caption: Covalent inhibition of PRMT5 by a (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid-based inhibitor.
This covalent modification is irreversible and leads to the inactivation of the enzyme, thereby blocking its ability to methylate substrate proteins.[1][4] This mechanism is particularly relevant in the context of MTAP-deleted cancers, where cells are highly dependent on PRMT5 activity.[1]
Other Potential Reactions:
-
Nucleophilic Substitution: The chlorine atom can be displaced by other nucleophiles, allowing for the synthesis of a variety of pyridazinone derivatives.
-
Carboxylic Acid Derivatization: The acetic acid moiety can be readily converted into esters, amides, and other derivatives, providing a means to modulate the compound's properties and to attach it to other molecular scaffolds.
Applications in Drug Discovery and Chemical Biology
The primary application of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid is as a key intermediate in the synthesis of PRMT5 inhibitors for cancer therapy.[3][4][10] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in gene regulation, RNA splicing, and cell proliferation.[1][11] Its overexpression is associated with numerous cancers.[4]
Derivatives of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid have been developed as potent and selective covalent inhibitors of PRMT5.[1] These inhibitors have demonstrated efficacy in preclinical models of various cancers, particularly those with MTAP deletions.[1]
Experimental Protocols for Biological Evaluation
In Vitro PRMT5 Enzymatic Assay:
This protocol provides a general framework for assessing the inhibitory activity of compounds derived from (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid against PRMT5.
dot
Caption: Workflow for an in vitro PRMT5 enzymatic inhibition assay.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate (biotinylated)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) or a non-radioactive SAM analog for fluorescence/luminescence-based assays
-
(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid-derived inhibitor
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Stop solution (e.g., trichloroacetic acid or a component of a detection kit)
-
Scintillation cocktail (for radioactive assays) or detection reagents (for non-radioactive assays)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microplate, add the PRMT5/MEP50 enzyme and the test inhibitor at various concentrations.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the histone H4 peptide substrate and ³H-SAM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).[12]
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Alternative non-radioactive detection methods, such as those employing specific antibodies against the methylated product or luminescence-based detection of the co-product S-adenosyl-L-homocysteine (SAH), can also be utilized.[13][14][15]
Safety and Handling
(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid should be handled with appropriate safety precautions in a laboratory setting. Based on the safety data for chloroacetic acid, the parent acetic acid derivative, this compound should be considered harmful if swallowed and may cause skin and eye irritation.[16][17][18][19]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.
Conclusion
(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid is a valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive electrophilic center and a modifiable carboxylic acid handle has positioned it as a key component in the development of targeted covalent inhibitors, most notably for the anti-cancer target PRMT5. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to support and inspire further research and development in this exciting area of drug discovery.
References
-
Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. [Link]
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. [Link]
-
In vitro Arginine Methylation Assays. Bedford Lab. [Link]
-
Safety Data Sheet: Chloroacetic acid. Carl ROTH. [Link]
-
Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer. NIH. [Link]
- The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones.
-
Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors. NIH. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Material Safety Data Sheet - Chloroacetic Acid. Cole-Parmer. [Link]
-
Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. MDPI. [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
-
PRMT5 Homogeneous Assay Kit. BPS Bioscience. [Link]
-
Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments. Acme Bioscience. [Link]
-
1 H-and 13 C-NMR Data of 1 and 3 (in pyridine-d 5 ). ResearchGate. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. [Link]
-
PRMT5 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. [Link]
-
Safety Data Sheet: Chloroacetic acid. Carl ROTH. [Link]
-
The investigation of PRMT5 in cancer through biochemical and computational approaches. The Ohio State University. [Link]
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- 4. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
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- 6. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103709175B - The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones - Google Patents [patents.google.com]
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- 9. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. carlroth.com [carlroth.com]
Application Notes and Protocols for In Vitro Evaluation of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid and its Analogs
Introduction: The Promising Scaffold of Pyridazinones
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have been investigated for their potential as anti-inflammatory, anticancer, cardiovascular, and antimicrobial agents.[1][2][3] The specific compound, (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid, represents a functionalized pyridazinone with potential for diverse biological interactions. The presence of the chloro group and the acetic acid moiety offers opportunities for tailored molecular interactions within biological targets.
This document provides detailed application notes and protocols for the in vitro evaluation of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid and its analogs. The assays described herein are selected based on the well-documented activities of the broader pyridazinone class and are designed to provide a robust preliminary assessment of a compound's biological profile.
Pre-Assay Considerations: Compound Handling and Solubility
A critical first step in any in vitro screening is ensuring the test compound is handled correctly and is soluble in the assay buffer. Pyridazinone derivatives can exhibit poor aqueous solubility, which can lead to inaccurate and misleading results.[4]
Key Recommendations:
-
Initial Solubility Assessment: Determine the solubility of the test compound in common solvents such as dimethyl sulfoxide (DMSO) and ethanol.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store stock solutions at -20°C or -80°C to minimize degradation.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. It is crucial to minimize the final concentration of the organic solvent (typically DMSO) in the assay to avoid solvent-induced artifacts. A final DMSO concentration of less than 0.5% is generally recommended.
-
Precipitation Check: Visually inspect the highest concentration of the test compound in the final assay buffer for any signs of precipitation. This can be done by preparing the highest concentration and observing it under a microscope or by checking for light scattering.
Experimental Workflows: A Phased Approach to In Vitro Screening
A logical and phased approach to in vitro screening is essential for efficient drug discovery. The following workflow is recommended for the initial characterization of novel pyridazinone derivatives.
Caption: A phased in vitro screening workflow.
Protocol 1: General Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] It is a fundamental first step to determine the general cytotoxicity of a compound and to establish a concentration range for subsequent, more specific assays.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. The appearance of purple formazan crystals can be monitored under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]
-
-
Absorbance Measurement:
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using non-linear regression analysis.
| Parameter | Description |
| Cell Line | A549 (human lung carcinoma) |
| Seeding Density | 8,000 cells/well |
| Incubation Time | 48 hours |
| MTT Concentration | 0.5 mg/mL |
| Solubilization Agent | DMSO |
| Readout | Absorbance at 570 nm |
Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
Many pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors, a key target in anti-inflammatory drug discovery.[2][8][9][10]
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-2. The peroxidase activity is monitored colorimetrically by the oxidation of a chromogenic substrate.
Materials and Reagents:
-
Recombinant human COX-2 enzyme
-
COX-2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Arachidonic acid (substrate)
-
Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)
-
96-well plate
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions.
-
Dilute the recombinant COX-2 enzyme and heme in the assay buffer to the desired working concentration. Keep the enzyme on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Heme
-
Chromogenic substrate (TMPD)
-
Test compound at various concentrations or vehicle control (DMSO).
-
Positive control inhibitor (Celecoxib).
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Enzyme Addition and Reaction Initiation:
-
Add the diluted COX-2 enzyme to all wells except the blank.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at a specific wavelength (e.g., 590 nm for TMPD) over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(V₀ of vehicle control - V₀ of treated) / V₀ of vehicle control] x 100
-
Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value using non-linear regression analysis.
Caption: Simplified COX-2 inflammatory pathway.
Protocol 3: In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay
Pyridazinone derivatives have also been explored as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in inflammation by degrading cyclic AMP (cAMP).[11][12][13][14]
Principle: This assay measures the activity of PDE4 by quantifying the amount of AMP produced from the hydrolysis of cAMP. The amount of remaining cAMP can be detected using various methods, including fluorescence polarization or enzyme-linked immunosorbent assay (ELISA).
Materials and Reagents:
-
Recombinant human PDE4 enzyme (e.g., PDE4B)
-
PDE4 Assay Buffer
-
cAMP substrate
-
Detection reagents (specific to the chosen detection method, e.g., fluorescently labeled cAMP and a cAMP-specific antibody for a competitive immunoassay)
-
Selective PDE4 inhibitor as a positive control (e.g., Rolipram)
-
384-well low-volume black plate
-
Microplate reader with fluorescence polarization or absorbance capabilities
Step-by-Step Protocol (Fluorescence Polarization Example):
-
Assay Setup:
-
In a 384-well plate, add the PDE4 assay buffer.
-
Add the test compound at various concentrations or vehicle control (DMSO).
-
Add the positive control inhibitor (Rolipram).
-
-
Enzyme Addition:
-
Add the diluted PDE4 enzyme to all wells except the "no enzyme" control.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the cAMP substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop reagent (if required by the kit).
-
Add the detection reagents (e.g., fluorescently labeled cAMP and anti-cAMP antibody).
-
Incubate for the recommended time to allow for the binding equilibrium to be reached.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization on a suitable microplate reader.
-
Data Analysis:
-
The fluorescence polarization signal is inversely proportional to the amount of cAMP remaining.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value using non-linear regression analysis.
| Parameter | Description |
| Enzyme | Recombinant Human PDE4B |
| Substrate | cAMP |
| Detection Method | Fluorescence Polarization |
| Positive Control | Rolipram |
| Plate Format | 384-well |
| Readout | Millipolarization units (mP) |
Protocol 4: In Vitro VEGFR-2 Kinase Assay
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy.[15] Several classes of heterocyclic compounds, including pyridazinones, have been investigated as VEGFR-2 inhibitors.
Principle: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate peptide. The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based assay.
Materials and Reagents:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
VEGFR-2 inhibitor as a positive control (e.g., Sunitinib)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Step-by-Step Protocol:
-
Assay Setup:
-
In a white, opaque plate, add the kinase assay buffer.
-
Add the test compound at various concentrations or vehicle control (DMSO).
-
Add the positive control inhibitor (Sunitinib).
-
-
Enzyme and Substrate Addition:
-
Add the VEGFR-2 enzyme and the peptide substrate to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 45-60 minutes.[16]
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding an equal volume of the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the VEGFR-2 kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value using non-linear regression analysis.
Troubleshooting Common Issues in In Vitro Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Cell clumping- Edge effects in the plate | - Use calibrated pipettes- Ensure single-cell suspension before seeding- Avoid using the outer wells of the plate or fill them with sterile PBS |
| No or low signal in positive controls | - Degraded enzyme or reagents- Incorrect assay conditions (pH, temp)- Inactive positive control compound | - Use fresh reagents and store them properly- Verify assay buffer pH and incubation temperature- Use a fresh, validated batch of the positive control |
| Compound precipitation | - Poor solubility of the test compound | - Decrease the highest concentration tested- Increase the final DMSO concentration slightly (up to 1%)- Use a different co-solvent if compatible with the assay |
| False positives | - Compound interferes with the detection method (e.g., autofluorescence)- Compound is cytotoxic in cell-based assays | - Run a counterscreen without the enzyme or cells- Correlate target-based activity with cytotoxicity data |
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid and its analogs. By systematically evaluating cytotoxicity and activity against key biological targets associated with the pyridazinone scaffold, researchers can efficiently identify promising lead compounds for further development. Adherence to best practices in compound handling, assay execution, and data analysis is paramount for generating reliable and reproducible results.
References
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Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Available at: [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing. Available at: [Link]
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Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. Available at: [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. Available at: [Link]
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VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed Central. Available at: [Link]
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PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available at: [Link]
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Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. ResearchGate. Available at: [Link]
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Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld. Available at: [Link]
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Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available at: [Link]
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In vitro VEGFR-2 inhibitory assay. ResearchGate. Available at: [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. Available at: [Link]
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Design, synthesis and in vitro PDE4 inhibition activity of certain. ResearchGate. Available at: [Link]
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Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Available at: [Link]
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MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing. Available at: [Link]
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Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. PubMed. Available at: [Link]
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Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. Available at: [Link]
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A troubleshooting guide to microplate-based assays. BMG LABTECH. Available at: [Link]
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Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. Available at: [Link]
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MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Benchling. Available at: [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]
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MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
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Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. PubMed Central. Available at: [Link]
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Cell sensitivity assays: the MTT assay. PubMed. Available at: [Link]
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(3-CHLORO-6-OXOPYRIDAZIN-1(6H)-YL)ACETIC ACID. precisionFDA. Available at: [Link]
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Application Note & Protocols: A Guide to Utilizing (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid-Based Probes for the Interrogation of PRMT5-Substrate Interactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a myriad of cellular processes, and its dysregulation is implicated in various diseases, including cancer.[1] The specificity of PRMT5-mediated symmetric arginine dimethylation is governed by its interaction with substrate adaptor proteins (SAPs).[2][3][4] This document provides a comprehensive guide for researchers on the application of chemical probes derived from the (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid scaffold to investigate and modulate PRMT5-substrate interactions. We will delve into the mechanistic basis of these probes, provide detailed experimental protocols for their use in cell-based assays, and offer insights into data interpretation. The protocols outlined herein are designed to be self-validating, ensuring robust and reproducible results for the study of PRMT5 biology and the development of novel therapeutics.
Introduction: The PRMT5 Interactome and Its Significance
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[5] This post-translational modification is integral to the regulation of numerous cellular functions, including gene transcription, mRNA splicing, DNA damage response, and signal transduction.[6][7] Given its central role, it is not surprising that PRMT5 is essential for the survival of most cell lines and its dysregulation is a hallmark of many cancers.[6]
The catalytic activity of PRMT5 is not promiscuous; rather, its substrate specificity is tightly controlled through its association with various substrate adaptor proteins (SAPs), such as pICln, RIOK1, and COPR5.[2][3] These adaptors recognize and recruit specific substrates to the PRMT5 catalytic domain for methylation. A conserved PRMT5 Binding Motif (PBM) has been identified in these SAPs, which mediates their interaction with a binding site on PRMT5 that is distinct and distal from the catalytic pocket.[6] This PRMT5-SAP interface represents a novel and attractive target for therapeutic intervention, offering the potential for more selective modulation of PRMT5 activity compared to traditional active-site inhibitors.[3][6]
The Chemical Probe: A Covalent Modulator of the PRMT5-SAP Interface
Compounds derived from the (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid scaffold have been identified as first-in-class covalent inhibitors that specifically target the PRMT5-SAP interaction.[6] A prime example of such a probe is BRD0639.[6]
Mechanism of Action:
These probes function as PBM-competitive inhibitors. The halogenated pyridazinone moiety of the compound forms a covalent bond with a non-catalytic cysteine residue (Cys278) within the PBM-binding pocket of PRMT5.[6] This irreversible modification sterically hinders the binding of SAPs, thereby disrupting the formation of functional PRMT5-SAP complexes and consequently reducing the methylation of adaptor-dependent substrates.[6]
Caption: Covalent modification of PRMT5 by the probe blocks SAP interaction.
Experimental Protocols
The following protocols provide a framework for utilizing (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid-based probes to study PRMT5-substrate interactions in a cellular context.
Cell Culture and Treatment
This initial step is crucial for observing the cellular effects of the probe.
Protocol:
-
Cell Seeding: Plate the mammalian cell line of interest (e.g., a cancer cell line with known PRMT5 dependencies) at an appropriate density in 6-well or 10 cm dishes and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid-based probe (e.g., BRD0639) in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10 µM) to determine the optimal concentration for subsequent experiments. Include a DMSO-only control.
-
Cell Treatment: Aspirate the old media from the cells and replace it with the media containing the probe or DMSO control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours). The incubation time should be optimized based on the half-life of the target proteins and the desired biological endpoint.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream applications such as protein extraction for Co-Immunoprecipitation and Western Blotting.
Co-Immunoprecipitation (Co-IP) to Validate Disruption of PRMT5-SAP Interaction
This protocol is designed to qualitatively or semi-quantitatively assess the disruption of the interaction between PRMT5 and a specific SAP.
Caption: Workflow for Co-Immunoprecipitation of PRMT5 and its interactors.
Protocol:
-
Cell Lysis: Lyse the harvested cells from step 3.1 in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.[8] Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of the clarified lysates using a standard protein assay (e.g., BCA assay).
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysates with protein A/G beads for 1 hour at 4°C on a rotator.[9] Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Incubate equal amounts of protein (e.g., 1-2 mg) from each treatment condition with an antibody against the "bait" protein (e.g., anti-PRMT5 or anti-RIOK1) overnight at 4°C with gentle rotation. Include an isotype-matched IgG control to account for non-specific antibody binding.
-
Immune Complex Capture: Add pre-washed protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.[8]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[8][10]
-
Elution: Elute the bound proteins from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the "prey" protein (e.g., anti-RIOK1 if PRMT5 was the bait) and the "bait" protein (to confirm successful immunoprecipitation).
Expected Results: A significant reduction in the amount of the co-immunoprecipitated "prey" protein in the samples treated with the probe compared to the DMSO control, indicating a disruption of the protein-protein interaction.
| Treatment | IP: PRMT5, Blot: RIOK1 (Prey) | IP: PRMT5, Blot: PRMT5 (Bait) |
| DMSO Control | Strong Band | Strong Band |
| Probe (1 µM) | Faint Band / No Band | Strong Band |
| IgG Control | No Band | No Band |
Analysis of Substrate Methylation
This protocol assesses the functional consequence of disrupting the PRMT5-SAP interaction by measuring the methylation status of a known substrate.
Protocol:
-
Protein Extraction and Quantification: Prepare whole-cell lysates from treated and untreated cells as described in step 3.1 and 3.2.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the symmetrically dimethylated form of a known PRMT5 substrate (e.g., anti-SDMA-SmD3).
-
Loading Control: Re-probe the same membrane with an antibody against the total protein of the substrate (e.g., anti-SmD3) or a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Expected Results: A dose-dependent decrease in the signal from the symmetric dimethylation-specific antibody in the probe-treated samples compared to the DMSO control, while the total substrate protein levels remain unchanged.
Advanced Application: Mass Spectrometry-Based Proteomics for Interactome Profiling
For a global, unbiased view of how the probe affects the PRMT5 interactome, a Co-IP experiment can be coupled with mass spectrometry.
Protocol:
-
Co-IP: Perform a scaled-up version of the Co-IP protocol (3.2) to obtain sufficient amounts of immunoprecipitated proteins.
-
Sample Preparation for Mass Spectrometry: Elute the immunoprecipitated proteins and process them for mass spectrometry analysis. This typically involves on-bead digestion with trypsin.[11]
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Data Analysis: Identify and quantify the proteins in each sample using a proteomics data analysis pipeline. Compare the abundance of proteins co-immunoprecipitated with PRMT5 in the probe-treated versus control samples.
Expected Results: The identification of proteins whose interaction with PRMT5 is significantly diminished upon treatment with the probe. This will validate the disruption of known SAP interactions and may reveal novel, previously uncharacterized PRMT5 interactors that are dependent on the PBM-binding site.
Trustworthiness and Self-Validation
To ensure the scientific integrity of the findings, the following controls are essential:
-
Vehicle Control (DMSO): To account for any effects of the solvent.
-
Isotype IgG Control (in Co-IP): To demonstrate the specificity of the immunoprecipitating antibody.
-
Input Controls (in Western Blots): To show the total levels of the proteins of interest in the cell lysates before immunoprecipitation.
-
Dose-Response and Time-Course Experiments: To establish a clear relationship between probe concentration/treatment duration and the observed biological effect.
By demonstrating a clear disruption of a known PRMT5-SAP interaction (Co-IP), a corresponding decrease in substrate methylation (Western Blot), and performing these experiments with the appropriate controls, the system becomes self-validating.
Conclusion
Chemical probes based on the (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid scaffold are powerful tools for dissecting the complex biology of PRMT5. By covalently modifying a key interaction site, these probes allow for the selective disruption of PRMT5-substrate adaptor interactions, providing a means to study the functional consequences of these interactions in a cellular environment. The protocols detailed in this application note provide a robust framework for researchers to employ these probes in their studies, paving the way for new insights into PRMT5 function and the development of novel therapeutic strategies.
References
-
McKinney, D. C., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Nature Communications, 12(1), 6745. Available at: [Link]
-
Stopa, N., et al. (2015). The structure and functions of PRMT5 in human diseases. Cancers, 7(3), 1333-1349. Available at: [Link]
-
Pakiam, F., et al. (2022). Molecular basis for substrate recruitment to the PRMT5 methylosome. Molecular Cell, 82(5), 1015-1026.e8. Available at: [Link]
-
Musiani, D., et al. (2022). PRMT5 Interacting Partners and Substrates in Oligodendrocyte Lineage Cells. Frontiers in Molecular Neuroscience, 15, 846422. Available at: [Link]
-
Di Costanzo, L., et al. (2022). PRMT5 Interacting Partners and Substrates in Oligodendrocyte Lineage Cells. Frontiers in Molecular Neuroscience, 15, 846422. Available at: [Link]
-
Bonday, Z. Q., et al. (2018). A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode. ACS Chemical Biology, 13(9), 2464-2470. Available at: [Link]
-
Structural Genomics Consortium. (n.d.). GSK591: A chemical probe for PRMT5. Retrieved from [Link]
-
ResearchGate. (n.d.). PRMT5 interacting partners in oligodendrocyte lineage cells. [Diagram]. Retrieved from [Link]
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McKinney, D. C., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. Available at: [Link]
-
Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]
-
BellBrook Labs. (n.d.). PRMT5 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]
-
Creative Biolabs. (2024, June 21). What are PRMT5 inhibitors and how do they work? Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Retrieved from [Link]
-
Amgen Inc. (2025, February 7). MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chen, Y., et al. (2021). PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis. Nature Communications, 12(1), 3471. Available at: [Link]
-
Krzyzanowski, A., et al. (2022). Development of Macrocyclic PRMT5–Adaptor Protein Interaction Inhibitors. Journal of Medicinal Chemistry, 65(23), 15638–15652. Available at: [Link]
-
ResearchGate. (n.d.). A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode. [Request PDF]. Retrieved from [Link]
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Al-Dhaheri, M., et al. (2021). PRMT5 function and targeting in cancer. Cell Stress, 5(8), 100-116. Available at: [Link]
-
Wang, Y., et al. (2023). Chemical probes and methods for the study of protein arginine methylation. RSC Chemical Biology, 4(1), 747-762. Available at: [Link]
-
PRIDE. (2025, March 6). PRMT5-interacting proteins detected in Hey cells LC–MS. Retrieved from [Link]
-
MDPI. (2023). Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. International Journal of Molecular Sciences, 24(21), 15886. Available at: [Link]
-
ResearchGate. (n.d.). Substrate specificity of PRMT5. [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction between PRMT5 and its adaptor proteins. [Diagram]. Retrieved from [Link]
-
Geng, Y., et al. (2024). PRMT5 is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer. Nature Communications, 15(1), 2287. Available at: [Link]
-
Johnson, J. L., & Kireev, D. B. (2023). Taming PRMT5-adaptor protein interactions. Trends in Pharmacological Sciences, 44(2), 73-75. Available at: [Link]
-
BioGRID. (n.d.). PRMT5 - ADRM1 Interaction Summary. Retrieved from [Link]
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AACR. (2025, April 21). Abstract 6810: The mechanism of PRMT5 in causing smoking-induced lung cancer and development of EGFR Tyrosine kinase inhibitor resistance. Cancer Research. Retrieved from [Link]
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Technical Support Center: Navigating the Nuances of Covalent Inhibitor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with covalent inhibitors. This guide is designed to provide expert-driven insights and practical troubleshooting for the common challenges encountered in the exciting and complex field of covalent drug discovery. As covalent inhibitors form a stable bond with their target protein, they offer unique advantages in terms of potency and duration of action.[1][2] However, this distinct mechanism of action also presents a unique set of experimental hurdles. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in your laboratory.
Section 1: Assay Development and Initial Screening
This section focuses on the foundational challenges of setting up reliable assays for covalent inhibitors and interpreting initial screening data.
FAQ 1: My IC50 values for the same covalent inhibitor are inconsistent across experiments. What could be the cause?
Answer:
Inconsistency in IC50 values for covalent inhibitors is a frequent issue and often stems from the time-dependent nature of their interaction with the target protein.[3] Unlike non-covalent inhibitors that reach equilibrium quickly, the potency of a covalent inhibitor is directly linked to the pre-incubation time. A shorter pre-incubation will likely yield a higher IC50, while a longer incubation allows for more complete covalent modification, resulting in a lower IC50.[3]
Troubleshooting Guide:
-
Standardize Pre-incubation Time: The most critical step is to establish and maintain a consistent pre-incubation time for the inhibitor and target protein in all experiments. This will ensure that your IC50 values are comparable.
-
Time-Dependency Assay: To confirm a covalent mechanism and understand its kinetics, perform a time-dependency assay. Measure the IC50 at several pre-incubation time points (e.g., 15 min, 30 min, 60 min, 120 min). A progressive decrease in IC50 with longer incubation times is a strong indicator of covalent modification.[3]
-
Move Beyond IC50 for Potency: For a more accurate and reliable measure of a covalent inhibitor's efficiency, it is highly recommended to determine its kinetic parameters:
Section 2: Mechanism of Action and Target Engagement
Once you have identified a potential covalent inhibitor, the next critical step is to unequivocally confirm its mechanism of action and validate its engagement with the intended target.
FAQ 2: How can I be certain that my inhibitor is forming a covalent bond with the target protein?
Answer:
Confirming covalent bond formation requires a multi-pronged approach, as no single experiment is completely definitive. Combining several techniques will provide the most robust evidence.
Troubleshooting and Validation Workflow:
Sources
Technical Support Center: Overcoming Resistance to (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for investigating and overcoming cellular resistance to (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid and its derivatives. This guide is structured to provide both conceptual understanding and practical, step-by-step protocols to address challenges encountered during your research.
(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid belongs to the pyridazinone class of compounds. Halogenated pyridazinones have been identified as inhibitors of PRMT5, forming a covalent bond with a key cysteine residue (Cys278) to disrupt its function in methylating substrates involved in spliceosome assembly and histone modification.[1][2] Resistance to such targeted agents is a significant hurdle in cancer therapy, often arising from a variety of complex cellular mechanisms.[3][4][5] This guide will walk you through a logical workflow to identify and potentially circumvent these resistance pathways.
Part 1: First Response - Is It True Resistance?
Before diving into complex mechanistic studies, it's crucial to confirm that the observed loss of efficacy is genuine biological resistance and not an experimental artifact.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid has increased significantly in my long-term culture. What's the first thing I should check?
A1: The first step is to rule out experimental variability.[6] Confirm the identity and integrity of your cell line via short tandem repeat (STR) profiling to ensure it hasn't been contaminated or misidentified. Next, verify the concentration and stability of your compound stock. Has it been stored correctly? Has it undergone multiple freeze-thaw cycles? We recommend preparing fresh dilutions from a new powder stock to rule out compound degradation. Finally, re-evaluate your assay parameters, such as cell seeding density and treatment duration, as these can influence IC50 values.[6]
Q2: Could my cell culture conditions be selecting for a resistant subpopulation?
A2: Absolutely. Continuous exposure to a cytotoxic agent, even at low concentrations, can exert selective pressure, allowing naturally resistant cells within a heterogeneous population to dominate the culture over time.[5][7] If you are maintaining cells in the continuous presence of the drug, this is a likely scenario. To confirm, you should compare the IC50 of your current culture to a freshly thawed, early-passage aliquot of the same cell line that has not been exposed to the drug.
Part 2: Troubleshooting - Investigating the "Why"
Once you have confirmed true biological resistance, the next phase is to investigate the underlying mechanism. Cancer cells can develop resistance through numerous strategies, including preventing the drug from reaching its target or activating alternative survival pathways.[4][8]
Workflow for Investigating Resistance
Below is a logical workflow to systematically dissect the potential resistance mechanisms in your cell line.
Caption: A systematic workflow for diagnosing and addressing resistance.
Mechanism 1: Increased Drug Efflux
One of the most common mechanisms of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively efflux drugs out of the cell, preventing them from reaching their target.[9][10][11] P-glycoprotein (P-gp/MDR1/ABCB1) is a prime suspect.[12]
FAQs: Drug Efflux
Q3: How can I quickly check if my resistant cells are overexpressing efflux pumps like P-glycoprotein (P-gp)?
A3: The most direct method is a Western blot. By comparing the protein lysates from your resistant cell line and the parental (sensitive) cell line, you can visualize any differences in P-gp expression levels.[13][14] An increase in the band corresponding to P-gp (~170 kDa) in the resistant line is a strong indicator of this mechanism.
Q4: My Western blot shows higher P-gp expression. How do I confirm these pumps are functional?
A4: Increased expression doesn't always mean increased function. A functional assay, such as the Rhodamine 123 efflux assay, is the gold standard.[15][16] Rhodamine 123 is a fluorescent substrate of P-gp.[15] Resistant cells overexpressing P-gp will pump it out, showing low intracellular fluorescence. If you treat the cells with a known P-gp inhibitor (like verapamil) and see an increase in fluorescence, it confirms that active P-gp-mediated efflux is occurring.[15][16]
Experimental Protocol 1: Western Blot for P-glycoprotein (MDR1/ABCB1)
This protocol allows for the semi-quantitative assessment of P-gp expression.
-
Cell Lysis:
-
Harvest equal numbers of sensitive (parental) and resistant cells.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against P-gp/MDR1 (e.g., clone C219) overnight at 4°C.[18]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis:
-
Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[18]
-
Compare the band intensity for P-gp between sensitive and resistant lysates.
-
Experimental Protocol 2: Rhodamine 123 Efflux Assay
This functional assay measures the activity of efflux pumps.
-
Cell Preparation:
-
Seed sensitive and resistant cells in parallel in a 96-well plate (or prepare in suspension for flow cytometry).
-
-
Inhibitor Pre-treatment:
-
Treat a subset of wells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30-60 minutes at 37°C.[16] Include a vehicle control (e.g., DMSO).
-
-
Rhodamine 123 Loading:
-
Efflux and Measurement:
-
Gently wash the cells twice with ice-cold PBS to remove extracellular dye.[15]
-
Add fresh, pre-warmed media (with and without the inhibitor) and incubate at 37°C for an efflux period (e.g., 1-2 hours).
-
Measure the intracellular fluorescence using a plate reader or flow cytometer (Excitation ~485 nm, Emission ~535 nm).[16]
-
-
Data Interpretation:
-
Low fluorescence in resistant cells (compared to sensitive) suggests active efflux.
-
Increased fluorescence in resistant cells upon treatment with a P-gp inhibitor confirms the role of P-gp in the resistance mechanism.
-
Mechanism 2: Alteration of Drug Target & Bypass Pathways
Resistance can also emerge if the drug's target is mutated, preventing binding, or if the cell activates parallel "bypass" signaling pathways to circumvent the effects of the drug.[7][19] For a PRMT5 inhibitor, this could involve mutations in the PRMT5 gene or the upregulation of pro-survival pathways like PI3K/AKT or MAPK/ERK.[7][20][21]
Caption: Common mechanisms of resistance to a targeted inhibitor.
FAQs: Target & Pathway Alterations
Q5: How can I determine if the drug's target, PRMT5, has been mutated in my resistant cells?
A5: The most definitive way is to perform Sanger or next-generation sequencing (NGS) of the PRMT5 gene. Extract RNA from both sensitive and resistant cells, reverse transcribe it to cDNA, and then amplify and sequence the PRMT5 coding region. Pay close attention to the region encoding the binding site (around Cys278) to identify mutations that could prevent the covalent bond formation.[1]
Q6: My cells show no target mutation, but are still resistant. What's the next logical step?
A6: The next step is to investigate the activation of bypass signaling pathways.[19] Cancer cells can compensate for the inhibition of one pathway by upregulating another that also promotes survival and proliferation.[20][21] The PI3K/AKT and MAPK/ERK pathways are common culprits.[20][21] A phospho-protein array can provide a broad overview of pathway activation, while Western blotting for key phosphorylated proteins (like p-AKT and p-ERK) can offer more targeted confirmation.
Data Interpretation Table: Summarizing Your Findings
Use this table to organize your results and guide your next steps.
| Experimental Result | Potential Mechanism | Next Step / Strategy |
| Increased P-gp expression & function | Drug Efflux | Combine (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid with a P-gp inhibitor. |
| Mutation found in PRMT5 binding site | Target Alteration | Consider alternative PRMT5 inhibitors with different binding modes or target a downstream effector. |
| Increased p-AKT or p-ERK levels | Bypass Pathway Activation | Combine (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid with a PI3K or MEK inhibitor.[22] |
| No significant changes observed | Novel/Unknown Mechanism | Consider more advanced techniques like RNA-seq or proteomics to identify novel resistance drivers. |
By following this structured troubleshooting guide, you can efficiently diagnose the cause of resistance to (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid in your cancer cell models and develop rational strategies to overcome it, ultimately advancing your research and drug development efforts.
References
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Chan-Penebre, E., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. Available at: [Link]
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Zhu, H., et al. (2022). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Pharmacology. Available at: [Link]
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Chen, Y., et al. (2023). A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells. Annals of Translational Medicine. Available at: [Link]
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Ercan, D., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Science Signaling. Available at: [Link]
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Neuman, E., et al. (2018). Detection of MDR1 protein by Western blotting. ResearchGate. Available at: [Link]
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Ball, M., et al. (2021). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PLOS ONE. Available at: [Link]
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National Foundation for Cancer Research. (2020). Understanding Drug Resistance in Cancer. NFCR. Available at: [Link]
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ResearchGate. Western blot analysis of BCRP, MRP1, MRP2, and MDR P-gp in total cell.... ResearchGate. Available at: [Link]
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Ball, M., et al. (2021). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PLOS Computational Biology. Available at: [Link]
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Hachim, M.Y., et al. (2022). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. International Journal of Molecular Sciences. Available at: [Link]
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Chan-Penebre, E., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. Available at: [Link]
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Frontiers. Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression. Frontiers. Available at: [Link]
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Ghorab, M.M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. Available at: [Link]
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ResearchGate. The Rhodamine 123 efflux assay (a). ResearchGate. Available at: [Link]
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Li, X., et al. (2024). Updates on altered signaling pathways in tumor drug resistance. Cell Proliferation. Available at: [Link]
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ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]
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Abdallah, O.M., et al. (2015). Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies. Expert Opinion on Drug Delivery. Available at: [Link]
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Animated biology with Arpan. (2021). ATP binding cassette | ABC transporters in cancer | Multi drug resistance pumps. YouTube. Available at: [Link]
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Li, D., et al. (2022). Screening potential P-glycoprotein inhibitors by combination of a detergent-free membrane protein extraction with surface plasmon resonance biosensor. Chinese Medicine. Available at: [Link]
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Cyprotex. Time Dependent CYP Inhibition (IC50 Shift). Cyprotex. Available at: [Link]
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Malhotra, J., et al. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers. Available at: [Link]
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City of Hope. (2024). What Causes Cancer Drug Resistance and What Can Be Done?. City of Hope. Available at: [Link]
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Ghorab, M.M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. Available at: [Link]
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Johannessen, C.M., et al. (2015). Mapping the Pathways of Resistance to Targeted Therapies. Cancer Research. Available at: [Link]
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Usié, A., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics. Available at: [Link]
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Szakács, G., et al. (2008). Advances in the Molecular Detection of ABC Transporters Involved in Multidrug Resistance in Cancer. Methods in Molecular Biology. Available at: [Link]
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Ravail, I., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Journal of Visualized Experiments. Available at: [Link]
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Wang, Y., et al. (2024). Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds. Open University of China Institutional Repository. Available at: [Link]
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Shah, S., et al. (2016). Western blot assay to determine the effect of MDR1 siRNA loaded.... ResearchGate. Available at: [Link]
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Troutman, M.D., & Thakker, D.R. (2013). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS ONE. Available at: [Link]
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Islam, M.R., et al. (2024). Targeting Cancer Stem Cells with Phytochemicals: Molecular Mechanisms and Therapeutic Potential. International Journal of Molecular Sciences. Available at: [Link]
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Canary Onco. Mechanisms of Cancer Drug Resistance. Canary Onco. Available at: [Link]
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Confirming PRMT5 Target Engagement of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid in Cells: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, confirming direct target engagement within a cellular context is a critical step. This guide provides an in-depth comparison of established methodologies to validate the interaction of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid, a known covalent inhibitor scaffold, with its intended target, PRMT5. We will delve into the mechanistic underpinnings of each technique, offering field-proven insights and detailed protocols to ensure robust and reliable data generation.
The Significance of PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating a multitude of cellular processes, including gene transcription, RNA splicing, and DNA damage repair.[1] Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling therapeutic target.[1][3]
The compound (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid belongs to a class of inhibitors that have been shown to covalently bind to a cysteine residue (Cys278) at the PRMT5 substrate adaptor binding site.[4][5] This mechanism disrupts the interaction of PRMT5 with its substrate adaptor proteins, such as RIOK1 and pICln, thereby inhibiting its methyltransferase activity on specific substrates.[4][5] Confirming that this compound effectively engages PRMT5 in a cellular environment is paramount for its preclinical development.
A Comparative Analysis of Target Engagement Methodologies
Several orthogonal approaches can be employed to confirm the engagement of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid with PRMT5 in cells. The choice of method will depend on the specific experimental question, available resources, and desired throughput.
| Methodology | Principle | Measures | Advantages | Disadvantages |
| Western Blotting for SDMA | Immunodetection of symmetric dimethylarginine marks on PRMT5 substrates. | Functional consequence of PRMT5 inhibition. | Relatively low cost, widely accessible, provides functional readout. | Indirect measure of target engagement, antibody specificity can be a concern. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Direct biophysical interaction in a cellular context. | Label-free, applicable to native proteins, provides direct evidence of binding. | Can be low-throughput, requires specific antibodies for detection, optimization may be needed.[6][7] |
| NanoBRET™ Target Engagement Assay | Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Real-time, quantitative measurement of compound affinity and occupancy in live cells. | High-throughput, quantitative, live-cell measurements.[8][9] | Requires genetic modification of cells, dependent on a specific tracer. |
| Co-Immunoprecipitation (Co-IP) | Assesses the disruption of protein-protein interactions. | Disruption of PRMT5's interaction with its binding partners. | Provides mechanistic insight into the mode of action. | Can be technically challenging, may not be suitable for high-throughput screening. |
Experimental Workflows and Protocols
Here, we provide detailed protocols for two of the most informative and widely used methods: Western Blotting for Symmetric Dimethylarginine (SDMA) marks and the Cellular Thermal Shift Assay (CETSA).
Visualizing the Experimental Approaches
Caption: Comparative workflows for Western Blotting for SDMA and CETSA.
Protocol 1: Western Blotting for Symmetric Dimethylarginine (SDMA) Marks
This protocol allows for the assessment of the functional consequence of PRMT5 inhibition by measuring the levels of SDMA on its substrates. A reduction in SDMA levels upon treatment with (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid indicates target engagement and inhibition of enzymatic activity.[10][11]
Materials:
-
Cell line of interest (e.g., a cancer cell line with known PRMT5 dependency)
-
(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA (symmetric dimethylarginine), anti-PRMT5, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with increasing concentrations of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities for SDMA, PRMT5, and the loading control. Normalize the SDMA signal to the loading control to determine the relative decrease in symmetric dimethylation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly confirm the binding of a compound to its target protein in a cellular environment.[6][7][12][13] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line of interest
-
(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Ultracentrifuge or high-speed microcentrifuge
-
Western blotting reagents (as described in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid or a vehicle control.
-
Cell Lysis (Optional, for lysate CETSA): Cells can be lysed by freeze-thaw cycles or other gentle methods. For intact cell CETSA, proceed to the heating step with whole cells.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) in a thermal cycler.[13]
-
Separation of Soluble and Aggregated Proteins: For intact cells, lyse them after heating. For both formats, centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis of the Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the levels of PRMT5 by Western blotting.
-
Data Analysis: Quantify the band intensities of PRMT5 at each temperature. Plot the percentage of soluble PRMT5 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Underlying Biology
Caption: PRMT5 inhibition by (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid.
Conclusion
Confirming target engagement is a non-negotiable step in the development of any targeted therapeutic. For (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid, a multi-pronged approach utilizing both functional assays like Western blotting for SDMA and direct biophysical methods such as CETSA provides the most comprehensive and convincing evidence of its interaction with PRMT5 in a cellular setting. By understanding the principles and meticulously executing the protocols outlined in this guide, researchers can confidently validate their findings and advance the development of novel PRMT5-targeted therapies.
References
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Bilsland, A., et al. (2022). A chemical biology toolbox to investigate in-cell target engagement and specificity of PRMT5-inhibitors. bioRxiv. [Link]
- Chen, H., et al. (2024). Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors. RSC Medicinal Chemistry.
- Nakshatri, H., & Appaiah, H. (2024). Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention.
-
Eram, M. S., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. [Link]
- Li, Y., et al. (2023). Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer. Molecules.
- Bissinger, E.-M., et al. (2018). A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode. ACS Medicinal Chemistry Letters.
-
Bilsland, A., et al. (2022). A chemical biology toolbox to investigate in-cell target engagement and specificity of PRMT5-inhibitors. bioRxiv. [Link]
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Eram, M. S., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. [Link]
-
SGC-UNC. (2020). PRMT5 cellular assay. openlabnotebooks.org. [Link]
-
BPS Bioscience. (n.d.). PRMT5 Homogeneous Assay Kit. BPS Bioscience. [Link]
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- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science.
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ResearchGate. (n.d.). PRMT5 is overexpressed in transformed B-cell lines. (A) Western blot... ResearchGate. [Link]
-
BellBrook Labs. (n.d.). PRMT5 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. [Link]
-
Michaud, A., et al. (2024). A live cell PRMT5 NanoBRET Target Engagement Assay querying competitive and uncompetitive modes of inhibition. AACR Journals. [Link]
- De Smedt, E., et al. (2021).
-
Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Panome Bio. (n.d.). PRMT5 Metabolomics Panel for Translational and Clinical Research. Panome Bio. [Link]
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Michaud, A., et al. (2024). A live cell PRMT5 NanoBRET Target Engagement Assay querying competitive and uncompetitive modes of inhibition. ResearchGate. [Link]
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Oncodesign Services. (n.d.). Case study: Capturing out-of-range target engagement kinetics for an advanceable clinical candidate. Oncodesign Services. [Link]
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JoVE. (2023). Immunoprecipitation MS for Nuclear Interactome Profiling |Protocol Preview. YouTube. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
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A Researcher's Guide to Validating the Synthetic Lethality of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid in MTAP-Null Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the synthetic lethal interaction of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid in cancer cells with methylthioadenosine phosphorylase (MTAP) deficiency. We will delve into the scientific rationale, provide detailed experimental protocols, and offer insights into data interpretation, empowering you to rigorously assess this promising therapeutic strategy.
The Principle of Synthetic Lethality: A Targeted Approach to Cancer Therapy
Synthetic lethality is a concept in genetics where a combination of mutations in two or more separate genes leads to cell death, whereas a mutation in only one of those genes does not.[1] This principle offers a powerful strategy in cancer therapy by targeting the specific genetic vulnerabilities of tumor cells while sparing normal, healthy cells.[1] The co-deletion of the MTAP gene with the tumor suppressor gene CDKN2A, which occurs in approximately 15% of cancers, presents a prime opportunity for a synthetic lethal approach.[2][3]
MTAP Deletion: Creating a Therapeutic Window
The MTAP gene encodes for the enzyme methylthioadenosine phosphorylase, a critical component of the methionine salvage pathway.[3] Its loss is associated with more aggressive tumors and a poorer prognosis in various cancers, including glioblastoma, bladder cancer, and T-cell leukemia.[3] The absence of MTAP leads to the accumulation of its substrate, methylthioadenosine (MTA), within the cancer cells.[3][4] This accumulation of MTA creates a unique metabolic vulnerability.[5]
High levels of MTA act as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme essential for various cellular processes, including RNA splicing.[6][7] This partial inhibition makes MTAP-null cancer cells exquisitely dependent on the remaining PRMT5 activity for survival.[8] This dependency forms the basis of the synthetic lethal strategy: further inhibiting PRMT5 in these cells can trigger cell death, while normal cells with functional MTAP are largely unaffected.[6][9]
(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid: A Potential PRMT5 Inhibitor
(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid belongs to a class of compounds containing a halogenated pyridazinone group.[10][11] Compounds with this moiety have been shown to act as inhibitors of the PRMT5-substrate adaptor interaction by forming a covalent bond with a cysteine residue at the PRMT5-PBM (PRMT5-binding motif) interface.[10][11] This disruption of the PRMT5 complex inhibits its methyltransferase activity, making it a candidate for inducing synthetic lethality in MTAP-deleted cancers.[10][11]
Comparative Analysis of Therapeutic Strategies for MTAP-Null Cancers
Several strategies are being explored to target the vulnerabilities arising from MTAP deletion. The table below compares the mechanism and potential of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid with other leading approaches.
| Therapeutic Strategy | Mechanism of Action | Potential Advantages | Key Considerations |
| (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid (PRMT5 Inhibitor) | Covalently binds to PRMT5, disrupting its interaction with substrate adaptors and inhibiting its methyltransferase activity.[10][11] | High selectivity for MTAP-null cells due to the pre-existing partial inhibition of PRMT5 by MTA.[6][9] | Potential for off-target effects and the need for robust validation of covalent binding. |
| MTA-Cooperative PRMT5 Inhibitors (e.g., MRTX1719) | Selectively bind to the PRMT5-MTA complex, leading to potent inhibition of PRMT5 only in MTAP-deleted cells where MTA levels are high.[12][13][14] | High degree of selectivity, minimizing toxicity in normal tissues.[9] Early clinical data shows promising activity.[12][14] | Development of resistance mechanisms is a possibility. |
| MAT2A Inhibitors (e.g., AG-270) | Inhibit methionine adenosyltransferase 2A (MAT2A), which is responsible for producing S-adenosylmethionine (SAM), the primary methyl donor for PRMT5.[15][16] This leads to reduced PRMT5 activity.[15] | Broad applicability to MTAP-deleted cancers.[16] Can be combined with other agents like taxanes for synergistic effects.[15][17] | Indirect inhibition of PRMT5 may be less potent than direct inhibitors. |
Experimental Validation Workflow
A rigorous and systematic approach is crucial for validating the synthetic lethal effect of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid. The following workflow outlines the key experiments.
Caption: Experimental workflow for validating synthetic lethality.
Detailed Experimental Protocols
Cell Line Selection and Culture
Rationale: The cornerstone of this validation is the use of isogenic cell line pairs, differing only in their MTAP status (MTAP-null vs. MTAP-wildtype). This allows for the direct attribution of any observed differential sensitivity to the presence or absence of MTAP.
Protocol:
-
Obtain a well-characterized MTAP-null cancer cell line and its corresponding MTAP-wildtype counterpart.
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly verify the MTAP status of the cell lines via Western blot or genomic analysis.
Cell Viability Assays
Rationale: Cell viability assays are fundamental for determining the dose-dependent cytotoxic or cytostatic effects of the compound.[18][19][20] These assays measure parameters indicative of cellular health, such as metabolic activity.[20]
Protocol (using MTT assay as an example):
-
Seed the MTAP-null and MTAP-wildtype cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid. Include a vehicle-only control.
-
Incubate the plates for 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Colony Formation Assay
Rationale: The colony formation assay, or clonogenic assay, assesses the long-term effect of the compound on the ability of a single cell to proliferate and form a colony.[21][22] This provides a more stringent measure of a compound's anti-proliferative and cytotoxic potential.
Protocol:
-
Prepare a single-cell suspension of both MTAP-null and MTAP-wildtype cells.[22]
-
Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Treat the cells with varying concentrations of the compound or a vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a solution of methanol and acetic acid.[21]
-
Stain the colonies with crystal violet.[21]
-
Count the number of colonies (containing at least 50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Western Blot Analysis
Rationale: Western blotting is a technique used to detect and quantify specific proteins in a sample.[23] In this context, it is used to confirm the mechanism of action of the compound by observing its effects on PRMT5 and its downstream targets, as well as to detect markers of apoptosis.[24][25]
Protocol:
-
Treat MTAP-null and MTAP-wildtype cells with the compound at its IC50 concentration for various time points.
-
Lyse the cells in RIPA buffer to extract total protein.[26]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling.[24]
-
Separate the proteins by size using SDS-PAGE.[23]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against PRMT5, symmetric dimethylarginine (SDMA, a marker of PRMT5 activity), cleaved PARP, and cleaved Caspase-3 (markers of apoptosis). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate the membrane with the appropriate secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software.[26]
Caspase-3 Activity Assay
Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway.[27] Measuring its activity provides a quantitative assessment of apoptosis induction by the compound.
Protocol (using a colorimetric assay as an example):
-
Treat cells as described for the Western blot analysis.
-
Lyse the cells and collect the supernatant.[27]
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.[28]
-
Measure the absorbance at 405 nm.[28]
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Data Interpretation and Troubleshooting
| Expected Outcome | Interpretation | Potential Issues & Troubleshooting |
| Significantly lower IC50 in MTAP-null cells compared to MTAP-WT cells. | This is the primary indicator of a synthetic lethal interaction. | No significant difference in IC50: Verify the MTAP status of your cell lines. Ensure the compound is stable and active. Optimize the assay conditions (cell density, incubation time). |
| Reduced colony formation in MTAP-null cells at lower compound concentrations. | Confirms the long-term anti-proliferative and cytotoxic effects are specific to MTAP-deleted cells. | High variability in colony counts: Ensure a single-cell suspension is achieved before plating. Optimize the initial cell seeding number. |
| Decreased SDMA levels and increased cleaved PARP/Caspase-3 in MTAP-null cells. | Provides mechanistic evidence that the compound is inhibiting PRMT5 and inducing apoptosis in a synthetically lethal manner. | No change in protein levels: Confirm antibody specificity and optimize Western blot conditions (antibody concentration, incubation time). Check for compound degradation. |
| Increased Caspase-3 activity in MTAP-null cells. | Quantitatively confirms the induction of apoptosis. | Low signal: Increase the amount of cell lysate used. Extend the incubation time with the substrate. |
Conclusion
The validation of the synthetic lethal interaction of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid in MTAP-null cells requires a multi-faceted and rigorous experimental approach. By following the detailed protocols and interpretation guidelines provided in this guide, researchers can generate robust and reliable data to assess the therapeutic potential of this compound. This systematic validation is a critical step in the journey of translating promising scientific concepts into effective cancer therapies.
References
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The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality. (2023-09-18). Frontiers in Oncology. [Link]
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MTAP-Null Tumors: A Comprehensive Review on Synthetic Vulnerabilities and Therapeutic Strategies. (2025-12-10). Cancers. [Link]
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PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers. (2025-09-11). Journal of Medicinal Chemistry. [Link]
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Synthetic Lethality in Cancer Therapeutics: The Next Generation. (2019-05-15). Annual Review of Cancer Biology. [Link]
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Early Clinical Success of MTA-Cooperative PRMT5 Inhibitors for the Treatment of CDKN2A/MTAP-Deleted Cancers. (2023-11-01). Cancer Discovery. [Link]
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MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage. (2021-02-08). Cancer Cell. [Link]
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Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]
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Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. (2021-02-03). bioRxiv. [Link]
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Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2021-01-01). Current Protocols. [Link]
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Clonogenic Assay. (n.d.). Bio-protocol. [Link]
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Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. (2021-02-03). bioRxiv. [Link]
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MTAP Deletion as a Therapeutic Vulnerability in Cancer: From Molecular Mechanism to Clinical Targeting. (2024-01-03). International Journal of Molecular Sciences. [Link]
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Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition. (2023-11-23). Journal of Biological Chemistry. [Link]
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Discovery and Mechanism of 16–19F, a Novel Synthetic Lethal Inhibitor of the PRMT5•MTA Complex in MTAP-Deleted Cancer Cells. (2025-05-29). Journal of Medicinal Chemistry. [Link]
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General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]
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MAT2A inhibition in MTAP-/- tumors confers mechanistic vulnerabilities to multiple clinically actionable synthetic lethal drug. (2022-04-11). American Association for Cancer Research. [Link]
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Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. (2025-04-21). American Association for Cancer Research. [Link]
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Evaluation of Synthetic Lethality in Guiding Cancer Therapeutics. (n.d.). Marathon of Hope Cancer Centres Network. [Link]
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Why MTAP Alone Falls Short for PRMT5 Patient Selection. (2025-09-16). Panome Bio. [Link]
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Targeting tumor metabolism as a potential therapeutic strategy in MTAP-deleted cancer. (2025-02-11). Vall d'Hebron Institute of Oncology. [Link]
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Western Blot: Principles, Procedures, and Clinical Applications. (2025-12-01). StatPearls. [Link]
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Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors. (2023-12-04). ACS Medicinal Chemistry Letters. [Link]
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Clinicopathological characterisation of MTAP alterations in gastrointestinal cancers. (n.d.). Journal of Clinical Pathology. [Link]
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Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition. (2023-11-23). Journal of Biological Chemistry. [Link]
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Discovery of Synthetic Lethal Paralog Pairs in the Human Genome. (2022-02-07). Phoebe Parrish. [Link]
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A predicted cancer dependency map for paralog pairs. (2026-01-19). bioRxiv. [Link]
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A Guide to the Colony Forming Cell Assay: Methods and Tips. (2014-08-26). YouTube. [Link]
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MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer. (2023-11-01). Cancer Discovery. [Link]
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The Soft Agar Colony Formation Assay. (2014-10-27). Journal of Visualized Experiments. [Link]
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MTAP Deletion as a Therapeutic Vulnerability in Cancer: From Molecular Mechanism to Clinical Targeting. (2026-01-02). International Journal of Molecular Sciences. [Link]
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A Head-to-Head Benchmarking Guide: (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid Versus Clinical-Stage PRMT5 Inhibitors
Introduction: The Rationale for Targeting PRMT5 in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology.[1][2] As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on a multitude of histone and non-histone protein substrates.[2][3] This post-translational modification is a critical regulatory mechanism in numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][3] Dysregulation of PRMT5 activity is frequently observed in a wide array of human cancers, including lymphomas, lung cancer, and breast cancer, and often correlates with poor patient prognosis.[1][4] Consequently, the development of potent and selective PRMT5 inhibitors represents a promising therapeutic strategy.
This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid, against a panel of well-characterized, clinical-stage PRMT5 inhibitors. We will delve into the requisite experimental methodologies, from initial biochemical characterization to cellular and in vivo efficacy studies, to provide a robust and objective comparison. The ultimate goal is to generate a data-driven assessment of the candidate compound's potential as a best-in-class PRMT5 inhibitor.
The Contenders: A Snapshot of PRMT5 Inhibitors
This guide will focus on comparing (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid with the following clinical-stage PRMT5 inhibitors, each with a distinct mechanism of action:
-
(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid: A novel small molecule with a putative role as a PRMT5 inhibitor. Its precise mechanism of action and inhibitory potential are the central subjects of this investigation.
-
GSK3326595 (Pemrametostat): A potent, selective, and orally bioavailable inhibitor of PRMT5.[5] It acts as a slow-binding, SAM-uncompetitive inhibitor with a biochemical IC50 of 6 nM.[5]
-
JNJ-64619178 (Onametostat): A highly potent and selective, orally active PRMT5 inhibitor with a pseudo-irreversible mode of action.[6] It demonstrates a biochemical IC50 of 0.14 nM.
-
MRTX1719: A first-in-class, MTA-cooperative PRMT5 inhibitor that exhibits synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[7]
Benchmarking Strategy: A Multi-tiered Experimental Approach
A rigorous and comprehensive evaluation of a novel PRMT5 inhibitor necessitates a multi-pronged approach, progressing from fundamental biochemical assays to more complex cellular and in vivo models. The following sections detail the experimental workflows designed to provide a head-to-head comparison.
Tier 1: Biochemical Potency and Selectivity
The initial step is to ascertain the direct inhibitory effect of the compounds on the enzymatic activity of PRMT5.
Experimental Protocol: In Vitro PRMT5 Inhibition Assay
This assay will determine the half-maximal inhibitory concentration (IC50) of each compound against recombinant human PRMT5/MEP50 complex.
-
Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-[methyl-3H]methionine
-
Histone H4 peptide substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT)
-
Scintillation cocktail
-
-
Procedure:
-
Prepare a serial dilution of each test compound in DMSO.
-
In a 96-well plate, add the PRMT5/MEP50 enzyme, histone H4 peptide substrate, and assay buffer.
-
Add the diluted test compounds to the respective wells.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-3H]methionine.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the precipitated, methylated peptide.
-
Wash the filter plate to remove unincorporated radiolabel.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Data Presentation: Biochemical Potency
| Compound | Biochemical IC50 (nM) |
| (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid | To be determined |
| GSK3326595 | 6[5] |
| JNJ-64619178 | 0.14 |
| MRTX1719 | To be determined (MTA-cooperative) |
dot
Caption: Workflow for the in vitro PRMT5 biochemical inhibition assay.
Tier 2: Cellular Potency and Target Engagement
Moving into a cellular context is crucial to assess compound permeability, stability, and on-target activity within a more physiologically relevant environment.
Experimental Protocol: Cellular Symmetric Dimethylarginine (SDMA) Western Blot
This assay measures the inhibition of PRMT5's methyltransferase activity in cells by quantifying the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a mantle cell lymphoma line like Z-138) in appropriate media.
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of each test compound for a specified duration (e.g., 72 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SDMA.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Normalize the SDMA signal to a loading control (e.g., β-actin).
-
Determine the EC50 value for the reduction of SDMA for each compound.
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement by measuring the thermal stabilization of a protein upon ligand binding.[8][9]
-
Cell Treatment and Lysis:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and lyse the cells.
-
-
Heat Challenge:
-
Aliquot the cell lysates and heat them to a range of temperatures.
-
-
Protein Separation and Detection:
-
Centrifuge the heated lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PRMT5 in each sample by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble PRMT5 as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Data Presentation: Cellular Activity
| Compound | Cellular SDMA EC50 (nM) | Target Engagement (CETSA) |
| (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid | To be determined | To be determined |
| GSK3326595 | To be determined | Confirmed |
| JNJ-64619178 | Potent, sub-nanomolar range[4] | Confirmed |
| MRTX1719 | Potent in MTAP-deleted cells[7] | Confirmed |
dot
Caption: Cellular assay workflows for SDMA quantification and target engagement.
Tier 3: In Vivo Efficacy and Pharmacodynamics
The ultimate test of a drug candidate's potential lies in its ability to demonstrate efficacy in a living organism. Mouse xenograft models are a standard preclinical tool for evaluating the anti-tumor activity of cancer therapeutics.
Experimental Protocol: Mouse Xenograft Model
This study will assess the in vivo anti-tumor efficacy of the test compounds in mice bearing human tumor xenografts.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID).
-
Subcutaneously implant a relevant human cancer cell line (e.g., LU-99 for MTAP-deleted lung cancer to test MRTX1719 and the investigational compound).[7]
-
Allow tumors to reach a palpable size.
-
-
Dosing and Monitoring:
-
Randomize mice into treatment and vehicle control groups.
-
Administer the test compounds orally at predetermined dose levels and schedules.[7]
-
Monitor tumor volume and body weight regularly.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, collect tumor tissue and plasma samples.
-
Analyze SDMA levels in tumor lysates by Western blot to confirm target engagement in vivo.[7]
-
Data Presentation: In Vivo Efficacy
| Compound | Mouse Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | SDMA Reduction in Tumor (%) |
| (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid | To be determined | To be determined | To be determined | To be determined |
| GSK3326595 | Z-138 (MCL) | 100 mg/kg, BID | Significant | Significant |
| JNJ-64619178 | NCI-H1048 (SCLC) | Dose-dependent | Significant | Significant |
| MRTX1719 | LU-99 (NSCLC, MTAP-del) | 50-100 mg/kg, QD | Significant | >95%[7] |
dot
Caption: Workflow for the in vivo mouse xenograft efficacy study.
Conclusion and Future Directions
This comprehensive benchmarking guide outlines a rigorous, multi-tiered approach to evaluate the preclinical potential of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid as a novel PRMT5 inhibitor. By directly comparing its performance against well-characterized clinical-stage compounds, researchers can generate a robust dataset to inform critical go/no-go decisions for further development.
The successful execution of these studies will provide a clear understanding of the compound's biochemical potency, cellular activity, target engagement, and in vivo efficacy. Favorable results would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as exploration of its efficacy in a broader range of cancer models, including patient-derived xenografts. Ultimately, this structured and comparative approach is essential for identifying promising new therapeutic agents that can address the unmet needs of cancer patients.
References
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- Szewczyk, M. (2020). PRMT5 cellular assay. Open Lab Notebooks.
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- Huang, A. (2023). Discovery of MTA-Cooperative PRMT5 Inhibitors for the Treatment of MTAP-Deleted Cancer. Dovetail Genomics.
- Dong, F., et al. (2021).
- Van Nuffel, A. M. T., et al. (2021). Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity. Molecular Cancer Therapeutics, 20(9), 1639-1650.
- Axon Medchem. (n.d.). GSK3326595.
- BPS Bioscience. (n.d.). PRMT5 Homogeneous Assay Kit.
- ResearchGate. (n.d.). Mouse xenograft efficacy model employing Lu-99 human tumor cells.
- AACR. (2023). Abstract 2779: Identification of mechanism-based combination targets effective with the MTA-cooperative PRMT5 inhibitor MRTX1719 for the treatment of MTAP deleted cancers. Cancer Research, 83(7_Supplement), 2779.
- PubMed Central. (2022). Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy.
- Amsbio. (n.d.). PRMT5 Chemiluminescent Assay Kit.
- ResearchGate. (n.d.).
- AACR Journals. (2021). Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors. Clinical Cancer Research, 27(23), 6428-6438.
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- PubMed. (2015). A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models.
- Medchemexpress. (n.d.). JNJ-64619178 is a Selective PRMT5 Inhibitor with Potent Activity In Lung Cancer.
- MedchemExpress. (n.d.). PRMT5 Inhibitor, Degrader, Gene.
- BellBrook Labs. (n.d.). PRMT5 Activity Assay | Inhibitor Screening Kits.
- ACS Publications. (2023). Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers. Journal of Medicinal Chemistry, 66(15), 10349-10368.
- ELK Biotechnology. (n.d.). Dog SDMA(Symmetric dimethylarginine) ELISA Kit.
- IDEXX. (n.d.). Tests and Services.
- PubMed Central. (2022).
- Anticancer Research. (2023). MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects. Anticancer Research, 43(11), 4811-4818.
- PubMed Central. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101416.
- PubMed. (2021). Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity.
- ResearchGate. (2023).
- Cayman Chemical. (n.d.). GSK3326595 (CAS Number: 1616392-22-3).
- Cold Spring Harbor Protocols. (2010).
- YouTube. (2023). Western Blot Protocol.
- TargetMol. (n.d.). GSK3326595.
- PubMed Central. (2022). Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue. Cellular and Molecular Life Sciences, 79(11), 561.
- Chemietek. (n.d.). JNJ-64619178 (JNJ64619178).
- PubMed Central. (2018). A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode. ACS Chemical Biology, 13(12), 3427-3434.
- Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
- PubMed Central. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(8), 2234-2242.
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A Senior Application Scientist's Guide to the Safe Disposal of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined are derived from an analysis of the compound's structural characteristics and established best practices for managing halogenated organic acids.
Section 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, its chemical structure allows for a robust, precautionary hazard assessment based on its functional groups: a chlorinated pyridazine ring and an acetic acid moiety.
Structural Analysis and Inferred Hazards:
-
Halogenated Organic: The presence of a chlorine atom on the pyridazine ring places this compound in the category of halogenated organics. Such compounds are often persistent in the environment and require specialized disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[1] Disposal of halogenated waste streams is often more costly than non-halogenated waste, making proper segregation crucial.[2]
-
Carboxylic Acid: The acetic acid group makes the compound acidic and likely corrosive. Similar to other acetic acid derivatives, it can cause severe skin burns and eye damage upon contact.[3][4][5]
-
Heterocyclic Compound: The pyridazine ring, a nitrogen-containing heterocycle, contributes to the molecule's overall chemical reactivity and potential biological activity.
Based on these features, (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid must be managed as a hazardous waste . The following table summarizes the inferred hazards that dictate its handling and disposal protocols.
| Hazard Characteristic | Causality Based on Chemical Structure | Recommended Handling Precaution |
| Corrosivity | Presence of the acetic acid functional group. | Avoid contact with skin, eyes, and mucous membranes. Handle in a fume hood to prevent inhalation of vapors.[4][5] |
| Toxicity | Analogous to chloroacetic acid, which is toxic if swallowed, inhaled, or in contact with skin.[4] | Wear appropriate personal protective equipment (PPE) at all times. Prevent any release into the environment. |
| Environmental Hazard | Chlorinated organic compounds can be persistent and harmful to aquatic ecosystems. | Do not dispose of down the drain under any circumstances.[2][6] All waste must be collected for specialized disposal. |
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given the compound's corrosive and potentially toxic nature, stringent adherence to safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive material that can cause severe eye damage.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber or heavy-duty nitrile). | Standard laboratory gloves may not offer sufficient protection. Always check the glove manufacturer's compatibility chart. |
| Body Protection | A chemically resistant lab coat, worn fully buttoned. | Prevents contact with skin and contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | In case of a large spill or inadequate ventilation, a respirator may be necessary.[7] |
In the event of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15-20 minutes and seek medical attention.[7] For eye contact, use an emergency eyewash station and get immediate medical assistance.[7]
Section 3: Step-by-Step Disposal Procedure
The disposal of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid must follow a systematic process to ensure safety and regulatory compliance.
Step 1: Classify as Hazardous Waste From the moment it is deemed unusable, the material is a regulated hazardous waste.[6] Never dispose of this chemical down the drain or in the regular trash.[8]
Step 2: Segregate the Waste Stream Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and simplifies the final disposal process.
-
Action: Designate a specific waste container for "Halogenated Organic Acid Waste."
-
Rationale: Mixing this compound with non-halogenated solvents complicates and increases the cost of disposal.[2][9] Mixing with bases could cause a violent exothermic reaction. Storing acids separately from bases and other incompatible materials is a fundamental rule of safe chemical storage.[10]
-
Incompatible Materials: Do NOT mix this waste with:
Step 3: Select and Label the Waste Container The integrity and labeling of the waste container are essential for safety and compliance.
-
Container Selection: Use a clean, leak-proof container made of a compatible material, such as High-Density Polyethylene (HDPE).[11] The container must have a secure, screw-top cap.
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[2] The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid"
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., Corrosive, Toxic).
-
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA) Laboratories must designate a specific location for the accumulation of hazardous waste.[10]
-
Location: The SAA should be at or near the point of generation (e.g., in the fume hood where the work is conducted).[10]
-
Storage Conditions:
Step 5: Arrange for Final Disposal Final disposal must be handled by trained professionals.
-
Action: Once the waste container is full or the material is no longer needed, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[11] They will work with a certified hazardous waste disposal vendor.
-
Disposal Method: The most probable disposal method for this category of chemical is high-temperature incineration at a licensed facility.[1] This process is designed to break down the chlorinated organic structure completely, preventing its release into the environment.
Section 4: Decontamination and Spill Management
Accidents can happen, and a clear plan for managing spills is crucial.
Decontamination:
-
Glassware and Equipment: Triple-rinse contaminated glassware. The first two rinses should be collected and disposed of as "Halogenated Organic Acid Waste." The third rinse can then be followed by standard washing procedures.
-
Surfaces: Wipe down contaminated surfaces with a suitable solvent (e.g., ethanol), collecting the wipes as solid hazardous waste. Then, wash the surface with soap and water.
Spill Cleanup Protocol:
-
Evacuate and Alert: Ensure all non-essential personnel leave the area. Alert colleagues and your lab supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]
-
Contain the Spill: For small spills, create a dike around the spill using an inert absorbent material like vermiculite, clay, or sand.[3] Do not use combustible materials like paper towels or sawdust to absorb the initial spill. [3]
-
Neutralize (with caution): If you are trained and the spill is small, you can cautiously neutralize the acidic material by slowly adding a weak base such as sodium bicarbonate or soda ash. Be prepared for foaming or gas evolution.
-
Absorb and Collect: Once neutralized, absorb the material with your inert absorbent. Using spark-proof tools, scoop the absorbed material into a designated hazardous waste container.[7]
-
Decontaminate and Report: Clean the spill area as described above. Report the spill to your EHS department. For large spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid.
Caption: Disposal workflow for (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid.
References
-
Safety Data Sheet: Chloroacetic acid . Carl ROTH. (2025-03-31). Available at: [Link]
-
Process for Disposal of Chlorinated Organic Residues . Environmental Science & Technology. Available at: [Link]
-
Incident management: acetic acid . GOV.UK. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. (2025-11-25). Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document . US EPA. Available at: [Link]
-
Safety Data Sheet: Acetic acid . Carl ROTH. Available at: [Link]
-
Hazardous Materials Disposal Guide . Nipissing University. (2019-06-12). Available at: [Link]
-
Safety Data Sheet Acetic Acid, Glacial . Redox. (2020-12-03). Available at: [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. Available at: [Link]
-
Hazardous Waste Reduction . University of Texas at Austin EHS. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]
-
Chemical Waste Guide . University of Texas at Austin EHS. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. carlroth.com [carlroth.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. fishersci.ca [fishersci.ca]
- 8. vumc.org [vumc.org]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Retrosynthesis Analysis
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
